molecular formula C22H42O2 B14323131 2,2-Diethyloctadec-9-enoic acid CAS No. 101474-10-6

2,2-Diethyloctadec-9-enoic acid

Cat. No.: B14323131
CAS No.: 101474-10-6
M. Wt: 338.6 g/mol
InChI Key: HXWUBDHHZAEYFY-UHFFFAOYSA-N
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Description

2,2-Diethyloctadec-9-enoic acid is a branched-chain unsaturated fatty acid characterized by:

  • Molecular formula: Likely C₂₂H₄₂O₂ (based on structural analogs in evidence).
  • Key features: Two ethyl groups at the C2 position and a double bond at the C9 position of an 18-carbon chain.

Properties

CAS No.

101474-10-6

Molecular Formula

C22H42O2

Molecular Weight

338.6 g/mol

IUPAC Name

2,2-diethyloctadec-9-enoic acid

InChI

InChI=1S/C22H42O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(5-2,6-3)21(23)24/h13-14H,4-12,15-20H2,1-3H3,(H,23,24)

InChI Key

HXWUBDHHZAEYFY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCC(CC)(CC)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

  • Industrial production methods for carboxylic acids often involve large-scale oxidation processes or the use of biocatalysts to achieve high yields and purity. Specific details for the industrial production of 2,2-Diethyloctadec-9-enoic acid are not readily available, but similar methods to those mentioned above are likely employed.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2,2-Diethyloctadec-9-enoic acid can undergo oxidation reactions, particularly at the double bond, leading to the formation of epoxides or diols.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: The compound can participate in substitution reactions, especially at the carboxylic acid group, forming esters or amides.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), ozone (O3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alcohols (for esterification), amines (for amidation).

Major Products:

    Epoxides and Diols: Formed from oxidation of the double bond.

    Alcohols: Formed from reduction of the carboxylic acid group.

    Esters and Amides: Formed from substitution reactions at the carboxylic acid group.

Scientific Research Applications

Chemistry:

  • 2,2-Diethyloctadec-9-enoic acid can be used as a precursor in the synthesis of more complex molecules, particularly in organic synthesis and polymer chemistry.

Biology:

  • The compound’s long hydrocarbon chain and functional groups make it a candidate for studying lipid interactions and membrane dynamics.

Medicine:

  • Potential applications in drug delivery systems due to its amphiphilic nature, which allows it to interact with both hydrophobic and hydrophilic environments.

Industry:

  • Used in the production of surfactants, lubricants, and plasticizers due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2,2-Diethyloctadec-9-enoic acid exerts its effects depends on its interaction with molecular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the hydrocarbon chain can interact with lipid bilayers and hydrophobic environments. These interactions can influence membrane fluidity, protein function, and cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Structural and Molecular Features

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups/Substituents Key Structural Differences
2,2-Diethyloctadec-9-enoic acid C₂₂H₄₂O₂ ~338.6 (estimated) 2 ethyl groups, C9 double bond Branched alkyl chain
(9E,12R)-12-Hydroxyoctadec-9-enoic Acid (Ricinelaidic acid) C₁₈H₃₄O₃ 298.46 C12 hydroxyl, C9 double bond Hydroxyl group at C12; shorter chain
2-Hydroxyoleic Acid (Minerval) C₁₈H₃₄O₃ 298.46 C2 hydroxyl, C9 double bond Hydroxyl at C2; linear chain
9-Octadecenoic Acid (Oleic Acid) C₁₈H₃₄O₂ 282.46 C9 double bond No branching or hydroxylation
9-Oxodec-2-enoic Acid C₁₀H₁₆O₃ 184.23 C9 ketone, C2 double bond Shorter chain (C10); ketone group

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Solubility Melting Point (°C) Stability Notes
2,2-Diethyloctadec-9-enoic acid Low water solubility Not reported Likely stable due to alkyl branching
Ricinelaidic acid Moderate in polar solvents ~45–50 Sensitive to oxidation at C9 double bond
Minerval Soluble in ethanol ~30–35 Thermolabile; degrades above 60°C
Oleic Acid Insoluble in water 13–14 Stable; resistant to autoxidation
9-Oxodec-2-enoic Acid Partially water-miscible Not reported Reactive ketone group; prone to nucleophilic attack

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